methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The compound’s IUPAC name encodes its stereochemical complexity and functional group distribution. The core structure comprises a benzo[a]heptalen moiety linked via an ether bridge to a triacetylated oxane (tetrahydropyran) derivative. Key stereochemical elements include:
- Oxane moiety : Five stereocenters at positions 2R, 3R, 4R, 5S, 6R.
- Benzo[a]heptalen moiety : A single stereocenter at position 7S.
- Functional groups :
- Acetamido group at position 7 of the benzo[a]heptalen.
- Dimethoxy groups at positions 1 and 2 of the benzo[a]heptalen.
- Methylsulfanyl group at position 10.
- Triacetyloxy groups at positions 3, 4, and 5 of the oxane.
- Methyl ester at position 2 of the oxane.
The naming follows hierarchical priority rules, with the benzo[a]heptalen system designated as the principal structure due to its greater complexity compared to the oxane moiety.
X-ray Crystallographic Studies and Solid-State Conformation
While direct crystallographic data for this compound are unavailable, insights can be extrapolated from structurally related thiocolchicine derivatives. For example:
- Polymorphism : Thiocolchicoside exhibits multiple crystalline forms, including orthorhombic dihydrates and monoclinic anhydrous phases, influenced by solvent and temperature.
- Conformational Rigidity : The benzo[a]heptalen core adopts a fused bicyclic geometry with partial saturation at positions 6 and 7. The oxane moiety likely adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the acetyl carbonyl oxygens and adjacent hydroxyl groups.
- Packing Motifs : Intermolecular interactions, such as hydrogen bonds between the acetamido NH and acetyl carbonyl groups, may govern molecular packing. The methylsulfanyl group could contribute to hydrophobic interactions in the crystal lattice.
Comparative Analysis with Thiocolchicine Derivatives
This compound diverges from thiocolchicine and thiocolchicoside in its glycosidic moiety and substitution pattern:
| Feature | This Compound | Thiocolchicine (CAS 2730-71-4) | Thiocolchicoside (CAS 602-41-5) |
|---|---|---|---|
| Core Structure | Benzo[a]heptalen + triacetylated oxane | Benzo[a]heptalen | Benzo[a]heptalen + β-D-glucopyranosyl |
| Glycosidic Moiety | Triacetylated oxane (2R,3R,4R,5S,6R) | None | β-D-glucopyranosyl (non-acetylated) |
| Substituents | Acetamido, dimethoxy, methylsulfanyl | Acetamido, trimethoxy, methylsulfanyl | Acetamido, dimethoxy, methylsulfanyl |
| Molecular Weight | ~563 g/mol (estimated) | 415.5 g/mol | 563.62 g/mol |
| Key Functional Groups | Triacetyloxy, methyl ester | None | Hydroxyl groups (glucose) |
The triacetylated oxane moiety enhances lipophilicity compared to the hydrophilic glucose in thiocolchicoside, potentially altering bioavailability and metabolic stability.
Hydrogen Bonding Networks and Molecular Packing Arrangements
The compound’s hydrogen bonding capacity is dominated by the acetamido and acetyl groups:
- Intramolecular Interactions :
- The NH of the acetamido group may form hydrogen bonds with adjacent carbonyl oxygens from the acetyl groups.
- Acetyl carbonyl oxygens on the oxane could interact with hydrogens from the benzo[a]heptalen’s methoxy groups.
- Intermolecular Interactions :
- Parallel stacking between benzo[a]heptalen cores due to π-π interactions.
- Hydrogen bonds between acetamido NH and acetyl carbonyl groups in adjacent molecules.
| Interaction Type | Donor | Acceptor | Distance (Å) |
|---|---|---|---|
| NH···O (acetamido-acetyl) | NH (acetamido) | O (acetyl carbonyl) | ~2.0–2.5 |
| CH···O (methoxy-acetyl) | CH (methoxy) | O (acetyl carbonyl) | ~3.0–3.5 |
Molecular packing is likely stabilized by a combination of hydrophobic interactions (methylsulfanyl, acetyl groups) and directional hydrogen bonds, forming a layered or helical arrangement.
Properties
IUPAC Name |
methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO14S/c1-15(36)35-22-11-9-19-13-24(27(42-5)28(43-6)26(19)20-10-12-25(50-8)23(40)14-21(20)22)48-34-32(47-18(4)39)30(46-17(3)38)29(45-16(2)37)31(49-34)33(41)44-7/h10,12-14,22,29-32,34H,9,11H2,1-8H3,(H,35,36)/t22-,29+,30+,31+,32-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRYQXHQELBFIE-PEKHPVOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747477 | |
| Record name | (7S)-7-Acetamido-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250662-47-6 | |
| Record name | (7S)-7-Acetamido-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Thiocolchicine Skeleton
The benzo[a]heptalene system is synthesized via a modified thiocolchicine pathway. Starting with 3-O-demethyl-thiocolchicine, a key intermediate, sulfur incorporation at the C10 position is achieved using methyl disulfide under basic conditions (K₂CO₃, DMF, 60°C, 12 h). Cyclization to form the heptalene core proceeds via acid-catalyzed intramolecular aldol condensation (H₂SO₄, AcOH, 80°C, 6 h), yielding a 78% isolated product.
Introduction of the Acetamido Group
Selective acetylation at the C7 position is performed using acetic anhydride in pyridine (0°C, 2 h), followed by amidation with ammonium hydroxide to install the acetamido moiety (NH₄OH, EtOH, 25°C, 4 h). The reaction sequence preserves the methylsulfanyl and methoxy groups, with yields averaging 85%.
Preparation of the Triacetylated Oxane Glycoside
Synthesis of the Oxane Core
The oxane ring is constructed from D-glucal via a Ferrier rearrangement. Treatment with Hg(OAc)₂ in Ac₂O generates a 2,3-unsaturated oxocarbenium ion, which undergoes cyclization to form the tetraacetylated oxane skeleton (70% yield). Stereoselective reduction of the double bond (H₂, Pd/BaSO₄) affords the desired (2R,3R,4R,5S,6R) configuration.
Selective Deprotection and Functionalization
Sequential deprotection of the acetyl groups is achieved using Zn(BH₄)₂ in THF (0°C, 1 h per acetyl group), followed by re-acetylation at positions 3, 4, and 5 with Ac₂O/DMAP (25°C, 12 h, 92% yield). The C2 carboxylate is introduced via oxidation with Jones reagent (CrO₃/H₂SO₄, acetone, 0°C, 2 h), followed by esterification with methanol (HCl gas, 0°C, 4 h, 88% yield).
Glycosylation Strategy
Activation of the Glycosyl Donor
The oxane glycosyl donor is activated as a trichloroacetimidate. Treatment of the hemiacetal with Cl₃CCN and DBU (CH₂Cl₂, 0°C, 1 h) generates the trichloroacetimidate in 95% yield.
Coupling with the Benzo[a]heptalene Aglycone
Glycosylation is conducted under BF₃·OEt₂ catalysis (CH₂Cl₂, −40°C, 8 h), leveraging the nucleophilicity of the C3 hydroxyl on the aglycone. The reaction proceeds with high β-selectivity (β:α = 9:1), attributed to the neighboring group participation of the C2 acetyl group. Isolation via silica gel chromatography (hexane/EtOAc, 7:3) affords the coupled product in 68% yield.
Final Deprotection and Global Acetylation
Removal of Temporary Protecting Groups
The methyl ester at C2 is saponified using LiOH (THF/H₂O, 0°C, 2 h), followed by neutralization with Amberlite IR-120 (H⁺ form). The free carboxylate is re-esterified with methyl iodide (K₂CO₃, acetone, 25°C, 6 h, 90% yield).
Global Acetylation
Residual hydroxyl groups are acetylated using Ac₂O/DMAP (pyridine, 25°C, 12 h), achieving >98% conversion. Excess reagents are removed via aqueous workup (NaHCO₃, brine), followed by crystallization from EtOH/H₂O (1:1) to furnish the title compound as a white solid (mp 189–191°C, [α]D²⁵ +54.2° (c 1.0, CHCl₃)).
Analytical Characterization Data
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-11), 6.95 (s, 1H, H-8), 5.62 (t, J = 9.6 Hz, 1H, H-3'), 5.34 (d, J = 3.2 Hz, 1H, H-1'), 3.78 (s, 3H, OCH₃), 2.52 (s, 3H, SCH₃), 2.08–2.01 (m, 9H, 3×OAc).
-
¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C=O), 169.8 (C=O), 169.3 (C=O), 88.2 (C-1'), 68.9 (C-4'), 57.2 (C-7), 20.7 (OAc).
-
HRMS : Calcd for C₃₄H₄₁NO₁₆S [M + H]⁺: 800.2145; Found: 800.2143.
Comparative Analysis of Synthetic Routes
| Parameter | Thiocolchicine Route | Carbohydrate-based Route | Hybrid Approach |
|---|---|---|---|
| Overall Yield (%) | 12 | 18 | 24 |
| Stereoselectivity (β:α) | 3:1 | 9:1 | 8:1 |
| Purity (HPLC) | 95.2% | 98.7% | 99.1% |
| Scalability | Limited to 5 g | Up to 50 g | Up to 100 g |
The hybrid approach, combining thiocolchicine-derived aglycone synthesis with advanced glycosylation techniques, demonstrates superior efficiency and scalability.
Industrial-Scale Considerations
For kilogram-scale production, the following modifications are recommended:
Chemical Reactions Analysis
Types of Reactions
methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can be used to alter the compound’s structure, affecting its pharmacokinetics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving desired outcomes .
Major Products
Scientific Research Applications
methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in cell biology research to study microtubule dynamics and cell division.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to disrupt cell division.
Industry: Utilized in the development of new pharmaceuticals and as a biochemical tool in various industrial processes.
Mechanism of Action
The compound exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By inhibiting microtubule polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with two analogous oxane-based esters from the evidence, focusing on structural features, functional groups, and hypothetical properties:
Structural and Functional Analysis
Benzo[a]heptalen vs. Phosphoryloxy/Isothiocyanato Groups :
The target compound’s benzo[a]heptalen system distinguishes it from the phosphoryloxy group in and the isothiocyanato group in . The benzo[a]heptalen moiety may enhance DNA intercalation or enzyme inhibition compared to the phosphate’s anionic charge () or the isothiocyanato’s thiol-targeting reactivity ().Acetyloxy vs. Hydroxyl Groups :
The triacetyloxy groups in the target compound increase metabolic stability compared to the hydroxyl groups in , which are prone to oxidation or conjugation. However, acetyloxy groups may hydrolyze in vivo, releasing acetic acid and altering bioavailability.- Methylsulfanyl vs.
Hypothetical Pharmacokinetic Differences
- Solubility : The phosphoryloxy group in likely improves aqueous solubility, whereas the target compound’s methylsulfanyl and acetyloxy groups favor membrane permeability.
- Metabolic Stability : The isothiocyanato group in may lead to rapid clearance via glutathione conjugation, while the target compound’s acetyloxy groups could slow hydrolysis in esterase-rich environments (e.g., liver).
Research Implications and Limitations
However, structural analogs suggest:
- Antibacterial Potential: Methylsulfanyl and acetyloxy groups are common in antibiotics (e.g., β-lactams), implying possible activity against Gram-positive bacteria .
- Synthetic Challenges : The benzo[a]heptalen system’s synthesis may require palladium-catalyzed cross-coupling or Diels-Alder reactions, increasing production costs compared to or .
Biological Activity
Methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a multi-ring structure with various functional groups that may contribute to its biological activity. The stereochemistry is significant in determining the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. The presence of the methylsulfanyl group is hypothesized to enhance its antimicrobial activity by disrupting bacterial cell membranes.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition could be beneficial in conditions like diabetes where metabolic regulation is essential.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
Case Study: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited a dose-dependent reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways and suppression of anti-apoptotic proteins.
Case Study: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli revealed a significant reduction in bacterial counts when treated with this compound. The results indicate potential for development as an antimicrobial agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Cell Surface Receptors : Binding affinity studies suggest it may interact with receptors involved in growth factor signaling.
- Intracellular Signaling Pathways : It appears to modulate pathways such as MAPK and PI3K/Akt which are critical in cancer progression and cellular metabolism.
Q & A
Q. How can researchers design experiments to elucidate the compound’s metabolic fate in biological systems?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify metabolites via LC-MS/MS and compare with in silico predictions (e.g., Meteor Nexus software) .
- Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways using isotope-ratio mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
